MC-Val-Ala-PAB-Cl

ADC efficacy non-internalizing antibody tumor xenograft

MC-Val-Ala-PAB-Cl is a differentiated ADC linker specifically designed for payloads containing tertiary amines, forming stable quaternary ammonium conjugates unattainable with standard hydroxybenzyl linkers. Its Val-Ala dipeptide motif ensures slower, controlled cleavage by lysosomal cathepsin B, reducing premature systemic release. This linker is the superior choice for non-internalizing ADCs targeting extracellular antigens (e.g., tenascin-C), where Val-Ala outperforms Val-Cit analogs in tumor inhibition studies. For high-DAR (>4) constructs, its lower hydrophobicity mitigates aggregation, ensuring reliable formulation stability and predictable pharmacokinetics. Choose this linker when payload chemistry or extracellular activation demands precision.

Molecular Formula C25H33ClN4O5
Molecular Weight 505.0 g/mol
Cat. No. B8238779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Ala-PAB-Cl
Molecular FormulaC25H33ClN4O5
Molecular Weight505.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
InChIInChI=1S/C25H33ClN4O5/c1-16(2)23(29-20(31)7-5-4-6-14-30-21(32)12-13-22(30)33)25(35)27-17(3)24(34)28-19-10-8-18(15-26)9-11-19/h8-13,16-17,23H,4-7,14-15H2,1-3H3,(H,27,35)(H,28,34)(H,29,31)/t17-,23-/m0/s1
InChIKeyCKXORYBAOYMDIP-SBUREZEXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Val-Ala-PAB-Cl: A Protease-Cleavable ADC Linker with Tertiary Amine Conjugation Capability


MC-Val-Ala-PAB-Cl is a cathepsin B-cleavable peptide linker for antibody-drug conjugates (ADCs), featuring a maleimidocaproyl (MC) group for thiol conjugation, a Val-Ala dipeptide cleavage motif, and a para-aminobenzyl (PAB) spacer bearing a reactive chloromethyl group [1]. The Val-Ala sequence is specifically recognized and cleaved by the lysosomal cysteine protease cathepsin B, while the PAB-Cl moiety distinguishes this linker from the more common hydroxybenzyl derivatives by enabling the formation of stable quaternary ammonium conjugates with tertiary amine-containing payloads [1].

Why MC-Val-Ala-PAB-Cl Cannot Be Substituted by Other Val-Ala or Val-Cit Linkers


Despite the superficial similarity among dipeptide-based ADC linkers, both the dipeptide sequence and the terminal functional group dictate critical performance parameters including in vivo stability, cleavage kinetics, payload release mechanism, and overall therapeutic efficacy [1][2]. A single amino acid substitution—such as replacing Val-Ala with Val-Cit—can substantially alter in vivo stability and anticancer activity in tumor models [2]. Moreover, the chloromethyl group on the PAB spacer confers unique reactivity toward tertiary amines to form quaternary ammonium conjugates, a capability absent in the hydroxybenzyl analogs that restricts payload selection and may limit therapeutic index [3]. These two axes of differentiation—dipeptide identity and terminal reactive group—render generic substitution inadvisable without quantitative justification.

Quantitative Differentiation of MC-Val-Ala-PAB-Cl: Head-to-Head and Cross-Study Evidence


Superior In Vivo Anticancer Activity of Val-Ala Linker vs. Val-Cit in Non-Internalizing ADC Model

In a comparative study of F16-MMAE ADCs bearing Val-Cit, Val-Ala, Val-Lys, and Val-Arg dipeptide linkers, the Val-Ala conjugate (F16-Val-Ala-MMAE) exhibited the strongest tumor growth inhibition in mice bearing A431 human epidermoid carcinoma xenografts when administered at a suboptimal dose of 3 mg/kg [1]. While all conjugates inhibited tumor growth relative to saline control, F16-Val-Ala-MMAE outperformed the Val-Cit analog, which was previously shown to be curative only at a higher 7 mg/kg dose [1].

ADC efficacy non-internalizing antibody tumor xenograft

Distinct Cathepsin B Cleavage Kinetics: Val-Ala Cleaved at Half the Rate of Val-Cit

In an isolated cathepsin B cleavage assay, the Val-Ala dipeptide linker was cleaved at approximately half the rate of the Val-Cit linker [1]. This slower intracellular cleavage profile may be advantageous for ADCs requiring prolonged payload retention within lysosomes or for applications where premature payload release is a concern.

cathepsin B cleavage kinetics linker stability

Reduced Hydrophobicity of Val-Ala Linker Mitigates Aggregation Risk

Comparative assessment of dipeptide linkers reveals that Val-Ala exhibits lower hydrophobicity than Val-Cit [1]. This physicochemical property directly translates to reduced aggregation and precipitation tendency in ADC formulations, a critical parameter for maintaining high drug-antibody ratios (DAR) without compromising solubility or pharmacokinetic predictability [1].

linker hydrophobicity ADC aggregation formulation stability

PAB-Cl Enables Quaternary Ammonium Conjugation Unavailable with Hydroxybenzyl Derivatives

The chloromethyl group on the PAB spacer of MC-Val-Ala-PAB-Cl reacts with tertiary amines to form stable quaternary ammonium linkages [1]. This reactivity is absent in the corresponding hydroxybenzyl derivative (e.g., MC-Val-Ala-PAB-OH) and expands the scope of conjugatable payloads to include tertiary amine-containing cytotoxins and other biologically active molecules [2]. Quaternary ammonium-based ADCs have been shown to be highly stable in plasma while enabling efficient payload release [2].

quaternary ammonium linker tertiary amine payload conjugation chemistry

Optimal Deployment Scenarios for MC-Val-Ala-PAB-Cl Based on Evidence


Non-Internalizing ADC Development Targeting Extracellular Tumor Antigens

MC-Val-Ala-PAB-Cl is particularly suited for ADCs employing non-internalizing antibodies (e.g., targeting tenascin-C splice isoforms or other extracellular matrix antigens) where the Val-Ala dipeptide has demonstrated superior tumor growth inhibition compared to Val-Cit analogs [1]. The slower cathepsin B cleavage rate of Val-Ala may also align well with the extracellular activation mechanisms characteristic of non-internalizing ADCs.

Conjugation of Tertiary Amine-Containing Payloads Requiring Quaternary Ammonium Linkers

This linker is the reagent of choice when the cytotoxic payload contains a tertiary amine functional group, as the PAB-Cl moiety enables formation of stable quaternary ammonium conjugates [2]. This capability is essential for payloads such as certain camptothecin derivatives and tubulysin analogs where hydroxybenzyl-based linkers would be ineffective.

High-DAR ADC Formulations Requiring Reduced Aggregation Propensity

The lower hydrophobicity of the Val-Ala dipeptide relative to Val-Cit makes MC-Val-Ala-PAB-Cl a preferred linker for ADC constructs designed with high drug-antibody ratios (DAR > 4), where aggregation and precipitation are common manufacturing challenges [3]. This property enhances formulation stability and improves pharmacokinetic predictability.

ADC Candidates Where Controlled Lysosomal Payload Release is Critical

For internalizing ADCs where prolonged lysosomal retention of the intact drug-linker prior to cleavage is desired, the slower cathepsin B cleavage kinetics of Val-Ala (half the rate of Val-Cit) may provide a therapeutic window advantage by delaying payload release and minimizing premature systemic exposure [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Ala-PAB-Cl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.